Cas no 36756-72-6 (N,N-bis(butan-2-yl)carbamoyl chloride)

N,N-bis(butan-2-yl)carbamoyl chloride is a specialized carbamoyl chloride derivative used primarily as an intermediate in organic synthesis. Its key advantage lies in its reactivity as an acylating agent, facilitating the introduction of the bis(butan-2-yl)carbamoyl moiety into target molecules. The compound’s branched alkyl groups enhance steric control, making it useful for selective reactions in peptide coupling and pharmaceutical synthesis. It is typically employed under anhydrous conditions due to its sensitivity to moisture. The product’s well-defined structure ensures consistent performance in applications requiring precise functionalization, such as the development of bioactive compounds or advanced materials. Proper handling and storage are essential to maintain its stability.
N,N-bis(butan-2-yl)carbamoyl chloride structure
36756-72-6 structure
Product Name:N,N-bis(butan-2-yl)carbamoyl chloride
CAS No:36756-72-6
MF:C9H18ClNO
MW:191.698321819305
CID:317392
PubChem ID:3015862
Update Time:2025-11-02

N,N-bis(butan-2-yl)carbamoyl chloride Chemical and Physical Properties

Names and Identifiers

    • Carbamic chloride,N,N-bis(1-methylpropyl)-
    • BIS(1-METHYLPROPYL)CARBAMIC CHLORIDE
    • N,N-di(butan-2-yl)carbamoyl chloride
    • Di-sec.-butylcarbamoylchlorid
    • Di-sec-butylcarbamoyl chloride
    • EINECS 253-189-9
    • N,N-di-sec.butyl-carbamoyl chloride
    • N,N-bis(butan-2-yl)carbamoyl chloride
    • NS00057937
    • N,N-di-sec.-butylcarbamoyl chloride
    • Di-sec-butylcarbamic chloride
    • 36756-72-6
    • DTXSID10957970
    • SCHEMBL329195
    • QVMFDLLOVZUZLH-UHFFFAOYSA-N
    • Dibutan-2-ylcarbamyl chloride
    • EN300-1611753
    • FT-0639335
    • AKOS006273775
    • Inchi: 1S/C9H18ClNO/c1-5-7(3)11(9(10)12)8(4)6-2/h7-8H,5-6H2,1-4H3
    • InChI Key: QVMFDLLOVZUZLH-UHFFFAOYSA-N
    • SMILES: ClC(N(C(C)CC)C(C)CC)=O

Computed Properties

  • Exact Mass: 191.10800
  • Monoisotopic Mass: 191.107692
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.3
  • XLogP3: 3.4

Experimental Properties

  • Density: 0.99
  • Boiling Point: 251.6°Cat760mmHg
  • Flash Point: 105.9°C
  • Refractive Index: 1.452
  • PSA: 20.31000
  • LogP: 3.24420

N,N-bis(butan-2-yl)carbamoyl chloride Customs Data

  • HS CODE:2903199000
  • Customs Data:

    China Customs Code:

    2903199000

    Overview:

    2903199000 Saturated chlorinated derivatives of other acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903199000 other saturated chlorinated derivatives of acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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Additional information on N,N-bis(butan-2-yl)carbamoyl chloride

N,N-bis(butan-2-yl)carbamoyl chloride (CAS No. 36756-72-6): A Comprehensive Technical Overview

N,N-bis(butan-2-yl)carbamoyl chloride (CAS 36756-72-6) is a specialized carbamoyl chloride derivative that has gained significant attention in organic synthesis and pharmaceutical research. This compound, with its unique molecular structure featuring two sec-butyl groups attached to the nitrogen atom, serves as a versatile intermediate in various chemical transformations. The growing interest in asymmetric synthesis and chiral building blocks has positioned this compound as a valuable tool for researchers developing novel bioactive molecules.

The chemical properties of N,N-bis(butan-2-yl)carbamoyl chloride make it particularly useful in amide bond formation reactions. Its bulky sec-butyl substituents provide steric hindrance that can influence reaction selectivity, a feature increasingly important in modern drug discovery programs. Recent trends in green chemistry have also sparked interest in optimizing synthetic routes to this compound, with researchers exploring more sustainable methods for its production.

In pharmaceutical applications, N,N-disubstituted carbamoyl chlorides like 36756-72-6 are frequently employed as amino-protecting group intermediates or for introducing specific functionalities into target molecules. The compound's stability and reactivity profile make it suitable for multi-step synthetic sequences, particularly in the development of chiral pharmaceuticals and biologically active compounds. Current research focuses on its potential in creating novel enzyme inhibitors and receptor modulators.

The synthesis of N,N-bis(butan-2-yl)carbamoyl chloride typically involves the reaction of di-sec-butylamine with phosgene equivalents under controlled conditions. Recent advancements have explored alternative carbonylating agents that offer improved safety profiles while maintaining high yields. Analytical characterization of this compound includes standard techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis, which are crucial for quality control in research and industrial applications.

Market demand for specialty carbamoyl chlorides like CAS 36756-72-6 has been steadily increasing, driven by growth in the pharmaceutical intermediates sector and expanding research in medicinal chemistry. Suppliers are responding to this demand by offering the compound in various packaging options, from laboratory-scale quantities to bulk industrial amounts, with strict adherence to quality standards and analytical specifications.

Handling N,N-bis(butan-2-yl)carbamoyl chloride requires standard laboratory precautions for reactive carbonyl compounds. Proper storage conditions, typically under inert atmosphere at controlled temperatures, help maintain the compound's stability over extended periods. Researchers frequently inquire about optimal storage conditions and shelf life, which are important considerations for maintaining reagent quality in synthetic workflows.

Recent publications have highlighted innovative applications of N,N-disubstituted carbamoyl chlorides in polymer chemistry and materials science. The compound's potential in creating novel functional materials with specific properties is an emerging area of investigation. This expansion into non-pharmaceutical applications demonstrates the versatility of CAS 36756-72-6 across multiple scientific disciplines.

The future outlook for N,N-bis(butan-2-yl)carbamoyl chloride appears promising, with ongoing research exploring its utility in catalyzed reactions and flow chemistry applications. As synthetic methodologies continue to evolve, this compound is likely to find new applications in asymmetric synthesis and the development of chiral auxiliaries. The growing emphasis on atom economy and sustainable chemistry practices may also influence future synthetic approaches to this valuable intermediate.

For researchers seeking detailed technical information about 36756-72-6, comprehensive spectral data and synthetic protocols are available in the chemical literature. The compound's unique structural features continue to make it a subject of interest in academic and industrial research settings, particularly for projects requiring sterically hindered intermediates or chiral nitrogen-containing compounds.

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